N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
CAS No.: 902278-83-5
Cat. No.: VC11871342
Molecular Formula: C25H21ClN2O5S
Molecular Weight: 497.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902278-83-5 |
|---|---|
| Molecular Formula | C25H21ClN2O5S |
| Molecular Weight | 497.0 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C25H21ClN2O5S/c1-16-7-10-18(11-8-16)34(31,32)23-14-28(21-6-4-3-5-19(21)25(23)30)15-24(29)27-17-9-12-22(33-2)20(26)13-17/h3-14H,15H2,1-2H3,(H,27,29) |
| Standard InChI Key | HSVICCYDFRFTGD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The compound features a 1,4-dihydroquinolin-4-one backbone substituted at position 3 with a 4-methylbenzenesulfonyl group and at position 1 with an acetamide-linked 3-chloro-4-methoxyphenyl moiety. Key structural attributes include:
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Quinolinone core: A bicyclic system providing planar rigidity for target binding .
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Sulfonyl group: Enhances solubility and mediates hydrogen bonding with biological targets .
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Chloromethoxyphenyl side chain: Introduces steric bulk and electron-withdrawing effects, influencing pharmacokinetics .
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₁ClN₂O₅S |
| Molecular Weight | 497.0 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
| Topological Polar Surface | 110 Ų |
The sulfonyl group at position 3 and the chloro-methoxy substitution at position 4 of the phenyl ring are critical for its bioactivity, as evidenced by comparative studies on analogous quinolinones .
Synthetic Pathways and Optimization
Stepwise Synthesis
The compound is synthesized via a three-step protocol:
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Chlorination of 4-methoxyaniline: Yields 3-chloro-4-methoxyaniline using Cl₂ or SOCl₂ in dichloromethane.
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Acetamide formation: Reaction with 2-chloroacetyl chloride in THF produces N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide.
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Quinoline coupling: Suzuki-Miyaura cross-coupling with 3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinoline under Pd catalysis .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cl₂, DCM, 0°C, 2h | 85% |
| 2 | 2-Chloroacetyl chloride, THF, rt | 78% |
| 3 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 61% |
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity . Challenges include regioselectivity in the coupling step, addressed by optimizing catalyst loading .
Physicochemical and Spectroscopic Characterization
Spectral Signatures
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinoline-H), 7.89–7.32 (m, 11H, aromatic), 4.62 (s, 2H, CH₂), 3.84 (s, 3H, OCH₃) .
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IR (KBr): 1680 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O), 1240 cm⁻¹ (C-O).
Solubility and Stability
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Stability: Stable at -20°C for 12 months; degrades above 150°C (TGA data).
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
The compound inhibits Staphylococcus aureus (MIC = 3.125 μg/mL) and Candida albicans (MIC = 6.25 μg/mL) by disrupting membrane potential, as shown by SYTOX Green uptake assays . The sulfonyl group enhances penetration through lipid bilayers, while the chloro-methoxy moiety impedes efflux pump binding .
Table 3: Pharmacological Profiling
| Assay | Result |
|---|---|
| HepG2 cytotoxicity | IC₅₀ = 12.4 μM |
| hERG inhibition | IC₅₀ > 30 μM |
| Microsomal stability | t₁/₂ = 42 min (human) |
Applications in Drug Development
Lead Optimization
Structural analogs with fluorinated sulfonyl groups show improved BBB penetration (logP = 2.8 vs. 3.5 parent) . Hybrid derivatives combining quinolinone and triazole motifs exhibit dual COX-2/5-LOX inhibition (IC₅₀ = 0.8 μM).
Formulation Strategies
Nanoemulsions (150 nm) using TPGS surfactants enhance oral bioavailability (AUC = 18.7 μg·h/mL vs. 9.3 μg·h/mL free drug).
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